4,5,6-Triaminopyrimidine sulfate hydrate
Overview
Description
4,5,6-Triaminopyrimidine sulfate hydrate is a chemical compound with the molecular formula C4H9N5O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in synthetic chemistry and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
4,5,6-Triaminopyrimidine sulfate hydrate is primarily used as an intermediate in synthetic chemistry
Mode of Action
As an intermediate in synthetic chemistry, this compound interacts with other compounds to form new compounds. For example, it is used to prepare 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide by reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid . The resulting compound may interact with its targets in a specific way, leading to changes in the biological system.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is soluble in dimethyl sulfoxide and should be stored in a cool place as it is incompatible with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,6-Triaminopyrimidine sulfate hydrate can be synthesized through the reaction of 4,5,6-triaminopyrimidine with sulfuric acid. The reaction typically involves dissolving 4,5,6-triaminopyrimidine in water, followed by the addition of sulfuric acid under controlled temperature conditions. The resulting solution is then allowed to crystallize, forming this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled environments to minimize impurities and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Triaminopyrimidine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
4,5,6-Triaminopyrimidine sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is involved in the study of nucleic acids and their analogs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: Another triaminopyrimidine derivative with similar chemical properties.
2,4-Diaminopyrimidine: A related compound with two amino groups instead of three.
4,5-Diamino-2,6-dihydroxypyrimidine sulfate: A compound with both amino and hydroxyl groups.
Uniqueness
4,5,6-Triaminopyrimidine sulfate hydrate is unique due to its specific arrangement of amino groups on the pyrimidine ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
pyrimidine-4,5,6-triamine;sulfuric acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXLIMZODSSQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
118-70-7 (Parent) | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80216622 | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207742-76-5, 6640-23-9 | |
Record name | 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207742-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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